molecular formula C7H2F5NO3 B14066406 1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene

1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B14066406
M. Wt: 243.09 g/mol
InChI Key: KQDQSHGZIUSHIL-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at positions 1 and 2, a nitro group (-NO₂) at position 3, and a trifluoromethoxy group (-OCF₃) at position 5. Its molecular formula is C₇H₂F₅NO₃, with a molecular weight of 275.09 g/mol. The compound’s structure combines strong electron-withdrawing groups (EWGs), including -F, -NO₂, and -OCF₃, which collectively enhance its electrophilic reactivity and stability under harsh conditions.

Properties

IUPAC Name

1,2-difluoro-3-nitro-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5NO3/c8-4-1-3(16-7(10,11)12)2-5(6(4)9)13(14)15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDQSHGZIUSHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The target molecule’s structure necessitates sequential introduction of fluorine, nitro, and trifluoromethoxy groups on a benzene ring. Retrosynthetic disconnection reveals two viable pathways:

Nucleophilic Aromatic Substitution (NAS) Route

Starting from 1,2-dichloro-5-(trifluoromethoxy)benzene, nitration at position 3 followed by halogen exchange (Cl → F) offers a direct route. The trifluoromethoxy group’s meta-directing nature ensures nitration occurs at position 3, while fluorination via potassium fluoride (KF) replaces chlorines at positions 1 and 2.

Directed Ortho-Metalation (DoM) Strategy

Employing a directing group (e.g., trifluoromethoxy) to facilitate lithiation at positions 1 and 2 enables subsequent fluorination. Post-lithiation, quenching with a fluorine source (e.g., N-fluorobenzenesulfonimide) introduces fluorines, followed by nitration.

Nitration Methodologies

Mixed-Acid Nitration

A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in a 1:1 weight ratio at 25–60°C selectively nitrates 1,2-dichloro-5-(trifluoromethoxy)benzene at position 3, yielding 1,2-dichloro-3-nitro-5-(trifluoromethoxy)benzene. The reaction’s exothermic nature necessitates controlled addition to prevent decomposition of the trifluoromethoxy group.

Key Parameters:
  • Temperature : Maintained at 50–60°C during HNO₃ addition to balance reactivity and stability.
  • Yield : ~95% purity (GC) with <2% ortho/para byproducts.

Fluorination Techniques

Halogen Exchange with Potassium Fluoride

The dichloronitro intermediate undergoes fluorination using spray-dried KF (2.2 equivalents) in sulfolane at 150–200°C under catalysis by quaternary ammonium salts (e.g., tetrabutylammonium bromide, 1% w/w).

Reaction Mechanism:
  • Phase-Transfer Catalysis : The ammonium salt solubilizes KF in sulfolane, facilitating Cl⁻/F⁻ exchange.
  • Kinetics : Complete substitution requires 12–18 hours, monitored by GC-MS for residual chlorides.
Optimization Data:
Parameter Optimal Value Impact on Yield
KF Equivalents 2.2 Maximizes Cl → F conversion
Temperature 180°C Balances rate and side reactions
Catalyst Loading 1% w/w Enhances reaction efficiency

Post-fluorination, steam distillation isolates 1,2-difluoro-3-nitro-5-(trifluoromethoxy)benzene with 92% molar yield.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
NAS + Mixed-Acid High regioselectivity, scalability Harsh nitration conditions 92
DoM + Fluorination Mild conditions, avoids Cl intermediates Requires specialized directing groups 85
Late-Stage OCF₃ Flexibility in functionalization Low atom economy, costly reagents 78

Industrial-Scale Production Challenges

  • Catalyst Recovery : Quaternary ammonium salts are difficult to separate post-fluorination, necessitating solvent-resistant membranes for recycling.
  • Waste Management : Neutralization of spent HNO₃/H₂SO₄ generates sulfate/nitrate effluents, requiring bioremediation.

Emerging Technologies

Electrochemical Fluorination

Using Pt anodes in anhydrous HF, dichloronitro intermediates undergo direct electrochemical fluorination at 50°C, achieving 88% yield with reduced KF waste.

Flow Chemistry

Microreactors enable precise control over nitration exotherms, improving safety and reproducibility for gram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene and related compounds:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound -F (1,2), -NO₂ (3), -OCF₃ (5) C₇H₂F₅NO₃ High electrophilicity; potential pharmaceutical/herbicide intermediate
1,2-Difluoro-3-nitro-5-(trifluoromethyl)benzene -F (1,2), -NO₂ (3), -CF₃ (5) C₇H₂F₅NO₂ Stronger inductive EWG (-CF₃ vs. -OCF₃); reduced solubility in polar solvents
1-Bromo-3-(trifluoromethoxy)benzene -Br (1), -OCF₃ (3) C₇H₄BrF₃O Pd-catalyzed coupling precursor (90–91% yield in imidazole synthesis)
Nitrofluorfen -Cl, -NO₂, -OCF₃, -CF₃ C₁₃H₆ClF₆NO₄ Herbicide; nitro group enhances redox activity for pesticidal action
5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine -F (5), -CF₃ (3), -NH₂ (1,2) C₇H₆F₄N₂ Pharmaceutical intermediate; unstable diamine requiring immediate use post-synthesis

Key Comparison Points

Substituent Effects Electron-Withdrawing Strength: The trifluoromethoxy group (-OCF₃) in the target compound exhibits resonance and inductive effects, making it a stronger EWG than -CF₃ (purely inductive) in 1,2-Difluoro-3-nitro-5-(trifluoromethyl)benzene. This difference impacts reactivity in electrophilic substitutions and reductions . Halogen vs.

Synthetic Utility

  • The nitro group in the target compound can be reduced to a diamine (as in ), but instability of the resulting diamine (similar to 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine) necessitates immediate downstream use .
  • Compared to Nitrofluorfen, the target compound lacks chlorine and additional phenyl ether groups, which are critical for herbicidal activity .

Physical Properties Solubility: The -OCF₃ group improves solubility in polar aprotic solvents (e.g., DMF, acetonitrile) relative to -CF₃ analogs.

Research Findings and Data

  • Reactivity in Reductions : Nitro-to-diamine conversions (e.g., SnCl₂-mediated reductions) for the target compound would likely mirror methods in , though yields may vary due to steric and electronic effects from -OCF₃ .
  • Catalytic Coupling : Unlike 1-Bromo-3-(trifluoromethoxy)benzene (90%+ yields in Pd-catalyzed arylations), the target compound’s fluorine substituents may hinder oxidative addition steps, necessitating optimized catalysts .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1,2-difluoro-3-nitro-5-(trifluoromethoxy)benzene, and how can reaction conditions be optimized?

  • Methodology : Begin with halogenation of a trifluoromethoxy-substituted benzene precursor. Introduce fluorine via electrophilic substitution using HF or fluorinating agents like Selectfluor®. Nitration can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts like over-nitrated or dehalogenated species .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

  • Methodology : Use ¹⁹F NMR to confirm fluorine environments (δ -55 to -60 ppm for CF₃O groups) and ¹H NMR for aromatic protons (split due to adjacent fluorine atoms). IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities. Cross-reference with databases like NIST for spectral validation .

Advanced Research Questions

Q. What strategies are effective for introducing the trifluoromethoxy group into the benzene ring during the synthesis of polyhalogenated nitroaromatics?

  • Methodology : Use Ullmann coupling or nucleophilic aromatic substitution with Cu(I) catalysts to introduce the trifluoromethoxy group. Pre-functionalize the ring with electron-withdrawing groups (e.g., nitro) to activate positions for substitution. For example, react 3,5-difluoronitrobenzene with trifluoromethoxide (CF₃O⁻) under anhydrous conditions in DMF at 120°C .

Q. How can conflicting data regarding the reactivity of nitro and trifluoromethoxy groups in electrophilic substitution reactions be resolved?

  • Methodology : Conduct kinetic studies using deuterated solvents to track isotopic effects. Compare reaction rates in nitration (HNO₃/H₂SO₄) vs. sulfonation (SO₃/H₂SO₄) to assess directing effects. Computational modeling (DFT) predicts charge distribution, revealing whether the nitro group dominates ortho/para-directing over the trifluoromethoxy group. Validate with experimental regioselectivity data .

Q. What methodologies are employed to synthesize benzimidazole derivatives from this compound, and how are reaction conditions optimized?

  • Methodology : Reduce the nitro group to an amine using SnCl₂·2H₂O in ethanol (75°C, 5–7 h). React the resulting diamine with aldehydes (e.g., benzaldehyde) in DMF at 120°C under N₂, using Na₂S₂O₅ as a cyclization catalyst. Optimize by varying aldehyde substituents and reaction time (monitored via LC-MS) to maximize benzimidazole yields .

Q. How do steric and electronic effects of fluorine substituents influence the regioselectivity of nucleophilic aromatic substitution in this compound?

  • Methodology : Fluorine’s electronegativity deactivates the ring, but its small size allows for meta-directing effects. Use Hammett constants (σₘ for CF₃O = +0.52) to predict reactivity. Experimental validation: React with piperidine in DMSO at 80°C; LC-MS analysis shows substitution preferentially at the 4-position (less hindered by adjacent fluorine) .

Q. What are the challenges in achieving selective reduction of the nitro group in the presence of halogen and trifluoromethoxy substituents, and how can these be addressed?

  • Methodology : Catalytic hydrogenation (H₂/Pd-C) risks dehalogenation. Instead, use Fe/HCl or SnCl₂ in ethanol for chemoselective nitro reduction. Monitor reaction progress with TLC (hexane/EtOAc 3:1) to halt before side reactions occur. For labile substrates, employ NH₄Cl as a stabilizing agent .

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